
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, also known as FMA, is a pharmacological compound that has been extensively studied for its potential therapeutic properties. FMA belongs to the class of organic compounds known as benzylamines and is commonly used in scientific research to explore its biological activities and mechanisms of action.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response, cell growth, and cell division. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to inhibit the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the modulation of the immune response. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research is its well-established pharmacological properties and mechanism of action. This makes it a valuable tool for exploring the biological activities of various enzymes and proteins. However, the complex synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide and its limited availability may be a limitation for some research studies.
Orientations Futures
There are several future directions for the use of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research. One potential area of exploration is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, particularly in long-term use.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 4-methoxybenzylamine to form the intermediate product, which is then reacted with furfuryl chloride to obtain the final product. The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C21H21NO4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21NO4/c1-24-18-11-9-17(10-12-18)14-22(15-20-8-5-13-25-20)21(23)16-26-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3 |
Clé InChI |
VFXWXIOFVVFTCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



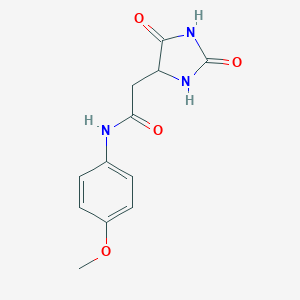


![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
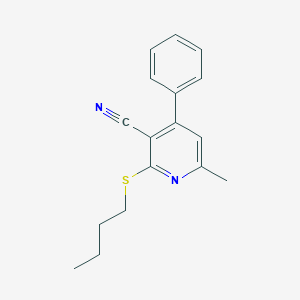
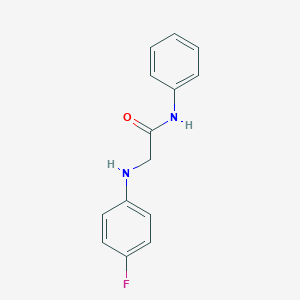
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
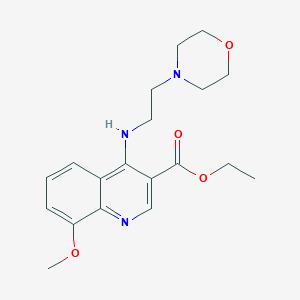
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
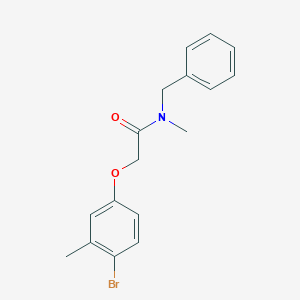
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
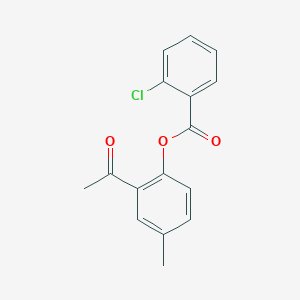
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)